molecular formula C7H14O4S B8460307 3-(Ethanesulfonyl)-3-methylbutyric acid

3-(Ethanesulfonyl)-3-methylbutyric acid

Cat. No.: B8460307
M. Wt: 194.25 g/mol
InChI Key: DENZLQMMUYBHEG-UHFFFAOYSA-N
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Description

3-(Ethanesulfonyl)-3-methylbutyric acid is a branched carboxylic acid derivative featuring an ethanesulfonyl (-SO₂CH₂CH₃) substituent at the 3-position of the butyric acid backbone. Sulfonyl groups are known for their electron-withdrawing effects, which can enhance the acidity of adjacent carboxylic acids and influence solubility and reactivity .

Properties

Molecular Formula

C7H14O4S

Molecular Weight

194.25 g/mol

IUPAC Name

3-ethylsulfonyl-3-methylbutanoic acid

InChI

InChI=1S/C7H14O4S/c1-4-12(10,11)7(2,3)5-6(8)9/h4-5H2,1-3H3,(H,8,9)

InChI Key

DENZLQMMUYBHEG-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C(C)(C)CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Parent Compound: 3-Methylbutyric Acid (Isovaleric Acid)

  • Structure : Lacks the ethanesulfonyl group; features a methyl branch at the 3-position.
  • Physical Properties : Liquid at room temperature, water solubility (25 g/L), and miscibility with organic solvents .
  • Toxicity : Oral LD₅₀ in rats = 2 mL/kg .
  • Applications: Used in flavoring agents and as a microbial volatile organic compound (VOC) in S. aureus and P. aeruginosa .
  • Key Difference : The absence of the sulfonyl group results in lower acidity (pKa ~4.8) compared to sulfonated derivatives.

Sulfanyl and Sulfonyl Derivatives

  • 3-Methylsulfanyl-butyric Acid : Contains a methylthio (-SCH₃) group. Synthesized via methods reported in J. Chem. Soc. Perkin Trans. 1 (1992) .
  • Sulfonyl derivatives are often used in medicinal chemistry for enhanced metabolic stability .

Ester Derivatives

  • Methyl 3-Hydroxy-3-methylbutanoate (CAS 6149-45-7): An ester with a hydroxyl group, reducing acidity (pKa ~12–14). Used in fragrances and polymer synthesis .
  • Ethyl 3-Hydroxy-3-methylbutyrate (CAS 30385-86-5): Similar to the methyl ester but with longer alkyl chains, affecting volatility and lipid solubility .

Complex Substituents

  • 3-Methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoic Acid (CAS 40662-29-1): Features a quinone-like substituent. This structural complexity suggests applications in redox-active pharmaceuticals or agrochemicals .

N-Hydroxysuccinimide (NHS) Esters

  • 3-(2-Acetoxy-4,6-dimethylphenyl)-3-methylbutyric Acid NHS Ester (CAS C19H23NO6): Activated ester for bioconjugation. The ethanesulfonyl variant could offer tailored reactivity for peptide coupling or prodrug design .

Comparative Data Table

Compound Functional Groups Molecular Weight (g/mol) Solubility (Water) Key Applications References
3-Methylbutyric Acid Carboxylic acid, methyl branch 102.13 25 g/L Flavors, microbial VOCs
3-(Ethanesulfonyl)-3-methylbutyric Acid Carboxylic acid, ethanesulfonyl ~166.2 (estimated) Higher (polar group) Medicinal chemistry
Methyl 3-Hydroxy-3-methylbutanoate Ester, hydroxyl 132.16 Low (hydrophobic ester) Fragrances, polymers
3-Methyl-3-(quinonyl)butanoic Acid Carboxylic acid, quinone 280.3 Low (hydrophobic core) Pharmaceuticals

Research Findings and Implications

  • Acidity and Reactivity : Sulfonyl groups enhance carboxylic acid acidity, making this compound a stronger acid than 3-methylbutyric acid. This property is critical in drug design for improving membrane permeability or binding to targets .
  • Biological Activity : While 3-methylbutyric acid is a microbial metabolite, sulfonated derivatives may exhibit altered antimicrobial or enzyme-inhibitory profiles due to increased polarity and electronic effects .
  • Synthetic Utility : Sulfonyl groups can be introduced via oxidation of thioethers or direct sulfonation, as suggested by methods for related compounds .

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